molecular formula C10H11NO2S B1425431 methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate CAS No. 1338466-50-4

methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate

Cat. No.: B1425431
CAS No.: 1338466-50-4
M. Wt: 209.27 g/mol
InChI Key: WQZOOADPRPAIMP-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate is a heterocyclic compound with a molecular formula of C10H11NO2S and a molecular weight of 209.27 g/mol . This compound features a fused ring system consisting of a thiophene and a pyrrole ring, which are known for their aromatic properties and stability. The compound is often used in various chemical and pharmaceutical research applications due to its unique structural characteristics.

Scientific Research Applications

Methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate has several scientific research applications, including:

Safety and Hazards

As mentioned earlier, methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate is classified as a Warning substance. Handle it with care, follow safety precautions, and consult safety data sheets for detailed information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2,5-dimethylthiophene with an appropriate nitrile, followed by cyclization and esterification steps . The reaction conditions often involve the use of catalysts such as iron(III) chloride and solvents like dichloromethane to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different physical and chemical properties, making them useful for diverse applications in research and industry .

Mechanism of Action

The mechanism of action of methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. For example, it may bind to DNA or proteins, altering their activity and leading to biological effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,5-dimethylthiophene-2-carboxylate
  • Methyl 4,5-dimethylpyrrole-2-carboxylate
  • Methyl 4,5-dimethyl-6H-thieno[3,2-b]pyrrole-2-carboxylate

Uniqueness

Methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate is unique due to its fused thiophene-pyrrole ring system, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-5-6(2)11-9-7(5)4-8(14-9)10(12)13-3/h4,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZOOADPRPAIMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(S2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate
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methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate
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methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate
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methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate
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methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate
Reactant of Route 6
methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate

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